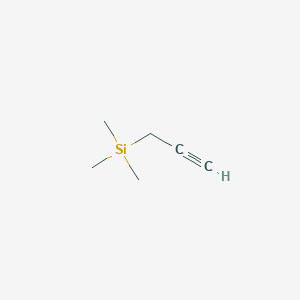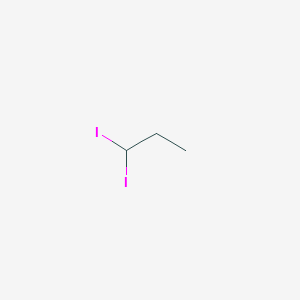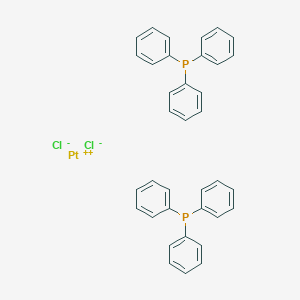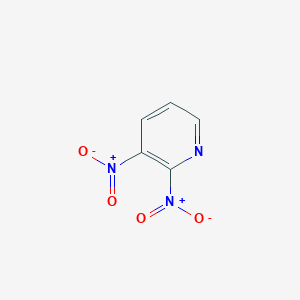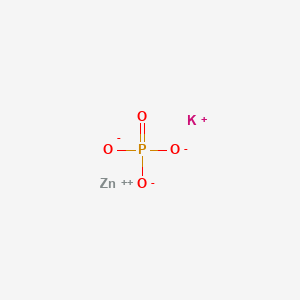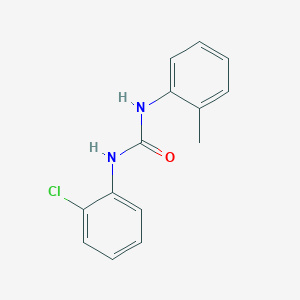
Cadmium molybdenum tetroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related cadmium molybdenum compounds often involves hydrothermal methods, where compounds like cadmium molybdenum phosphate [C3H12N2]4[CdMo12O24(HPO4)6(PO4)2(OH)6][(Cd(H2O))2]·3H2O have been synthesized and characterized. These processes underline the complex nature of synthesizing multi-element compounds and the role of specific conditions, such as temperature and the presence of other chemicals like ammonium chloride, in determining the outcome and purity of the synthesized compounds (Duan et al., 2004).
Molecular Structure Analysis
The structure of cadmium molybdenum compounds can be intricate, with arrangements that include 3D frameworks and channels within the structure. For example, the 3D cadmium molybdenum phosphate mentioned earlier exhibits a triclinic system with specific dimensions and angles, highlighting the complex interactions between cadmium, molybdenum, and other elements in the compound (Duan et al., 2004).
Chemical Reactions and Properties
Cadmium molybdenum compounds can participate in various chemical reactions and possess unique properties. The reactivity and interaction with other substances, such as sulfur in the synthesis of molybdenum (IV) sulfide, demonstrate the compound's versatility and the potential for different chemical modifications (Bhuiyan et al., 2007).
Physical Properties Analysis
The physical properties of cadmium molybdenum compounds, such as their electrochemical properties, are of interest for various applications. The study of these properties, through methods like bulk-modified carbon paste electrodes, provides insights into the behavior of these compounds under different conditions and their potential uses in electrochemistry and materials science (Duan et al., 2004).
Chemical Properties Analysis
Investigations into the chemical properties of cadmium molybdenum compounds reveal their interaction with other elements and compounds, their reactivity, and the stability of their chemical structure. For example, the reactivity of cadmium molybdenum compounds with sulfur and the influence of ammonium chloride highlight the chemical versatility and potential for various chemical processes and applications (Bhuiyan et al., 2007).
Applications De Recherche Scientifique
Toxicity and Health Impacts Research :Cadmium and molybdenum, when combined, have been studied for their toxic effects on animal health, particularly in ducks. Research by Xia et al. (2015) found that this combination led to significant kidney damage, oxidative damage of kidney mitochondria, and upregulation of heat shock proteins, indicating a potential nephrotoxicity mechanism.
Food Safety and Analysis :The application of molybdenum coated quartz tubes in food sample analysis, specifically for the accurate determination of cadmium, was developed by Kasa et al. (2020). This method significantly enhances detection power and accuracy in food safety assessments.
Environmental Monitoring and Remediation :A study by Yin et al. (2017) presented the use of molybdenum disulfide nanocomposites in the rapid detection and removal of cadmium ions in water, highlighting their potential in environmental remediation.
Analytical Chemistry and Method Development :The development of sensitive analytical methods, such as the one by Ohta et al. (1988), utilizes molybdenum-tube atomizers for the precise determination of cadmium in various materials, showcasing advancements in analytical chemistry techniques.
Nanoscale Material Applications :Wang et al. (2018) explored the use of nano-scale molybdenum disulfide sheets for cadmium uptake from aqueous solutions. Their study demonstrated extremely high adsorption capacity, indicating potential uses in nanotechnology and material science.
Energy Storage Technologies :Research on cadmium molybdenum oxide by Isacfranklin et al. (2021) highlighted its application in energy storage, specifically in the development of high-efficiency supercapacitors. This indicates a promising future for cadmium molybdenum tetroxide in energy-related fields.
Safety And Hazards
Cadmium and its compounds are highly toxic and exposure to this metal is known to cause cancer and targets the body’s cardiovascular, renal, gastrointestinal, neurological, reproductive, and respiratory systems . The safety and hazards specific to Cadmium molybdenum tetroxide are not explicitly mentioned in the search results.
Orientations Futures
Research on Cadmium and Molybdenum has shown potential for mitigating Cadmium-induced stress in plants . Molybdenum, an essential trace element, plays key roles in oxidative stress tolerance of higher plants . Future research could focus on understanding the mechanism underlying Cadmium induced ROS production, and for the identification of more therapeutic targets .
Propriétés
IUPAC Name |
cadmium(2+);molybdenum;oxygen(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.Mo.4O/q+2;;4*-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHWLBOPUKZGNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Mo].[Cd+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdMoO4-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cadmium molybdenum tetroxide | |
CAS RN |
13972-68-4 |
Source


|
| Record name | Cadmium molybdenum oxide (CdMoO4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013972684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium molybdenum tetroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B76886.png)
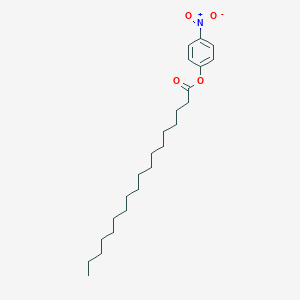
![4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one](/img/structure/B76894.png)
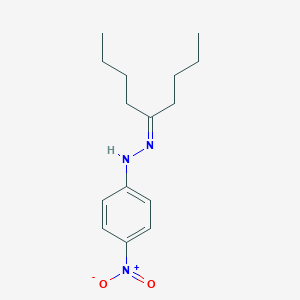
![2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione](/img/structure/B76899.png)


